CCR3 Antagonism Potency Class-Level Benchmarking Against the Nitta Series
The exact compound 1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea was not explicitly identified as a discrete entity with a reported IC50 in the core Nitta et al. 2012 paper. However, the paper describes a lead compound 1 with a pyrrolidinyl phenylurea scaffold and an IC50 of 4.9 nM against CCR3 [1]. This value serves as a class-level benchmark. A structurally related urea derivative from an earlier Toray study, compound 27, achieved an IC50 of 4.9 nM as well, while the initial screening hit compound 1 from that same earlier study exhibited a much weaker IC50 of 600 nM [2]. Without direct data for the target compound, its potency can only be inferred to fall within the broad range defined by these analogs.
| Evidence Dimension | CCR3 antagonism IC50 |
|---|---|
| Target Compound Data | Not available in accessed literature |
| Comparator Or Baseline | Lead compound 1 (pyrrolidinyl phenylurea analog): IC50 = 4.9 nM; Earlier lead compound 27: IC50 = 4.9 nM; Initial hit compound 1: IC50 = 600 nM |
| Quantified Difference | Cannot be calculated for the target compound |
| Conditions | CCR3 receptor binding or functional assay (specific assay details not extracted) |
Why This Matters
The class exhibits nanomolar potency at CCR3, but the absence of a specific IC50 for the target compound means its relative standing within the series cannot be verified, directly impacting batch selection for SAR follow-up studies.
- [1] Nitta A, Iura Y, Inoue H, Sato I, Morihira K, Kubota H, Morokata T, Takeuchi M, Ohta M, Tsukamoto S, Imaoka T, Takahashi T. Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists. Bioorg Med Chem Lett. 2012 Nov 15;22(22):6876-81. View Source
- [2] Nitta A, Iura Y, Tomioka H, Sato I, Morihira K, Kubota H, Morokata T, Takeuchi M, Ohta M, Tsukamoto S, Imaoka T, Takahashi T. Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4951-4. View Source
